molecular formula C18H22N3O9P B1664648 [5-(7,8-Dimethyl-2,4-dioxopyrimido[4,5-b]quinolin-10-yl)-2,3,4-trihydroxypentyl] dihydrogen phosphate CAS No. 36408-16-9

[5-(7,8-Dimethyl-2,4-dioxopyrimido[4,5-b]quinolin-10-yl)-2,3,4-trihydroxypentyl] dihydrogen phosphate

Cat. No. B1664648
CAS RN: 36408-16-9
M. Wt: 455.4 g/mol
InChI Key: LAWFKZVKVIYTAR-ZNMIVQPWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Deaza-fmn is a biochemical.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Approaches : Various synthetic routes have been explored for compounds related to [5-(7,8-Dimethyl-2,4-dioxopyrimido[4,5-b]quinolin-10-yl)-2,3,4-trihydroxypentyl] dihydrogen phosphate. For instance, the synthesis of 10-deazariboflavin, a compound with a similar core structure, was achieved through condensation reactions involving substituted anthranilaldehydes and barbituric acid (O'Brien, Weinslock, & Cheng, 1970).

  • Chemical Reactivity and Modifications : The reactivity of related pyrimidoquinoline derivatives has been investigated, showing potential for various chemical modifications and transformations, which could be applicable for the compound (Levine & Bardos, 1972).

Biological and Medicinal Research

  • Inhibition of Tyrosine Kinase Activity : Analogs of 5,10-dihydropyrimido[4,5-b]quinolin-4(1H)-one, with structural similarities, have been found to inhibit the tyrosine-specific kinase activity associated with pp60 c-src, suggesting potential research avenues in cellular signaling and cancer therapy (Dow et al., 1995).

  • Potential Antimicrobial and Antitubercular Activities : Studies on pyrimidoquinolines and related structures have shown promising antimicrobial and antitubercular activities, indicating potential applications in infectious disease research (Kantevari et al., 2011).

  • DNA Photocleavage Activity : Novel pyrimidinyl hydrazones and related compounds have demonstrated DNA photocleavage activity, which may be relevant for understanding the biological interactions and potential therapeutic applications of similar compounds (Sharma et al., 2015).

properties

CAS RN

36408-16-9

Product Name

[5-(7,8-Dimethyl-2,4-dioxopyrimido[4,5-b]quinolin-10-yl)-2,3,4-trihydroxypentyl] dihydrogen phosphate

Molecular Formula

C18H22N3O9P

Molecular Weight

455.4 g/mol

IUPAC Name

[5-(7,8-dimethyl-2,4-dioxopyrimido[4,5-b]quinolin-10-yl)-2,3,4-trihydroxypentyl] dihydrogen phosphate

InChI

InChI=1S/C18H22N3O9P/c1-8-3-10-5-11-16(19-18(26)20-17(11)25)21(12(10)4-9(8)2)6-13(22)15(24)14(23)7-30-31(27,28)29/h3-5,13-15,22-24H,6-7H2,1-2H3,(H,20,25,26)(H2,27,28,29)

InChI Key

LAWFKZVKVIYTAR-ZNMIVQPWSA-N

SMILES

CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=C2)CC(C(C(COP(=O)(O)O)O)O)O

Canonical SMILES

CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=C2)CC(C(C(COP(=O)(O)O)O)O)O

Appearance

Solid powder

Other CAS RN

36408-16-9

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

5-deaza-FMN
5-deazariboflavin-5'-phosphate
deazaFMN

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[5-(7,8-Dimethyl-2,4-dioxopyrimido[4,5-b]quinolin-10-yl)-2,3,4-trihydroxypentyl] dihydrogen phosphate
Reactant of Route 2
[5-(7,8-Dimethyl-2,4-dioxopyrimido[4,5-b]quinolin-10-yl)-2,3,4-trihydroxypentyl] dihydrogen phosphate
Reactant of Route 3
[5-(7,8-Dimethyl-2,4-dioxopyrimido[4,5-b]quinolin-10-yl)-2,3,4-trihydroxypentyl] dihydrogen phosphate
Reactant of Route 4
[5-(7,8-Dimethyl-2,4-dioxopyrimido[4,5-b]quinolin-10-yl)-2,3,4-trihydroxypentyl] dihydrogen phosphate
Reactant of Route 5
[5-(7,8-Dimethyl-2,4-dioxopyrimido[4,5-b]quinolin-10-yl)-2,3,4-trihydroxypentyl] dihydrogen phosphate
Reactant of Route 6
[5-(7,8-Dimethyl-2,4-dioxopyrimido[4,5-b]quinolin-10-yl)-2,3,4-trihydroxypentyl] dihydrogen phosphate

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